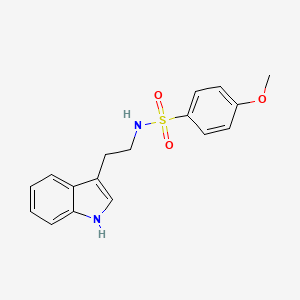

N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide

Description

N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 1H-indole moiety linked via an ethylamine spacer to a 4-methoxybenzenesulfonyl group.

Properties

CAS No. |

120823-45-2 |

|---|---|

Molecular Formula |

C17H18N2O3S |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C17H18N2O3S/c1-22-14-6-8-15(9-7-14)23(20,21)19-11-10-13-12-18-17-5-3-2-4-16(13)17/h2-9,12,18-19H,10-11H2,1H3 |

InChI Key |

PVJUCSYAAQQHHT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide typically involves the reaction of tryptamine with 4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Starting Materials: Tryptamine and 4-methoxybenzenesulfonyl chloride.

Reaction Conditions: The reaction is performed in an organic solvent like dichloromethane or chloroform at room temperature.

Procedure: Tryptamine is dissolved in the solvent, and 4-methoxybenzenesulfonyl chloride is added dropwise with stirring. The base is added to neutralize the acid by-product. The reaction mixture is then stirred for several hours until completion.

Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This can involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of N-(2-(1H-Indol-3-yl)ethyl)benzenesulfonamide.

Substitution: Formation of N-(2-(1H-Indol-3-yl)ethyl)-4-substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.

Medicine

The compound is investigated for its potential therapeutic applications. It may have anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological implications.

Substituent Variations on the Aromatic Ring

N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzenesulfonamide

- Structure : Replaces the methoxy group with a methyl group.

- Synthesis : Prepared via sulfonylation of tryptamine derivatives using 4-methylbenzenesulfonyl chloride .

N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-4-methoxybenzenesulfonamide

- Structure : Adds a chlorine atom at the 5-position of the indole ring.

- Impact : The electron-withdrawing chlorine may enhance binding affinity to targets like serotonin receptors or TLR4 by modulating electronic interactions. Melting point and stability are likely higher due to increased molecular rigidity .

4-Methoxy-3-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide

- Structure : Incorporates a trifluoromethoxy group on the indole and a methyl group on the benzene ring.

Backbone Modifications: Sulfonamide vs. Amide

N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide (Compound 16)

- Structure : Replaces the sulfonamide (-SO₂NH-) with an amide (-CONH-).

- Impact : Reduced hydrogen-bonding capacity lowers solubility in aqueous media. The amide linkage may decrease metabolic stability due to susceptibility to protease cleavage .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide

Cyclic and Polyhalogenated Derivatives

4-Methoxy-N-((1S,3R)-3-methyl-3-(6-methyl-1H-indol-3-yl)cyclopentyl)benzenesulfonamide (4d)

- Structure : Introduces a cyclopentyl ring and a methyl group on the indole.

- The methyl substituent on the indole enhances steric interactions, affecting binding kinetics .

4-Chloro-N-{2-[5,7-dichloro-2-(pent-4-yn-1-yl)-1H-indol-3-yl]-ethyl}benzenesulfonamide (4k)

- Structure : Contains dichloro substitutions on the indole and a pentynyl side chain.

- The alkyne side chain may allow for click chemistry modifications .

Table 1: Comparative Physicochemical Properties

Biological Activity

N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to the class of sulfonamides and features an indole moiety, which is often associated with various pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₈N₂O₃S. The presence of the indole structure, methoxy group, and sulfonamide functional group contribute to its unique chemical properties and biological interactions.

Structural Features:

- Indole Moiety: Known for its role in various natural products and pharmaceuticals.

- Methoxy Group: Enhances solubility and may influence biological activity.

- Sulfonamide Group: Provides reactivity and solubility advantages.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized into anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing indole structures can inhibit cancer cell proliferation. The specific compound has shown promise in several studies:

- Mechanism of Action: Indole derivatives often interact with various cellular pathways, potentially leading to apoptosis in cancer cells.

- Case Studies:

- In vitro studies have demonstrated that derivatives of this compound can exhibit significant cytotoxicity against multiple cancer cell lines, including HEPG2 (liver), MCF7 (breast), and SW1116 (colon) cells.

- A study indicated that modifications to the indole structure can enhance anticancer activity, with some derivatives showing IC50 values lower than established chemotherapeutics .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent:

- Inhibition of Bacterial Growth: Initial screenings suggest that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria.

- Mechanism: The sulfonamide group may interfere with bacterial folic acid synthesis, a common target for antibacterial drugs.

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, a comparative analysis with similar compounds is insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(1H-Indol-3-yl)ethyl)-4-fluorobenzenesulfonamide | Fluorine substitution | Enhanced anticancer activity |

| N-(2-(1H-Indol-3-yl)ethyl)-benzenesulfonamide | Lacks methoxy group | Antibacterial properties |

| N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzenesulfonamide | Chlorine substitution on benzene | Antimicrobial activity |

The variations in substitution patterns significantly affect the solubility and biological interactions of these compounds, highlighting the importance of structural modifications in drug design .

Future Directions and Research Findings

Continued research into this compound is essential for elucidating its full therapeutic potential. Key areas for future investigation include:

- Mechanistic Studies: Understanding how this compound interacts at the molecular level with cancer cells and bacteria.

- In Vivo Studies: Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.

- Derivatives Development: Exploring modifications to enhance potency and selectivity against specific cancer types or pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.